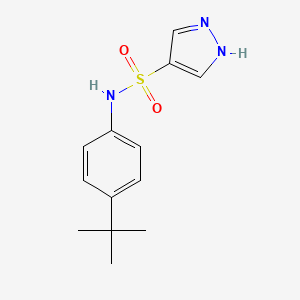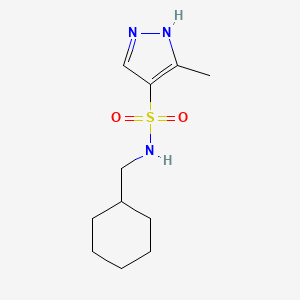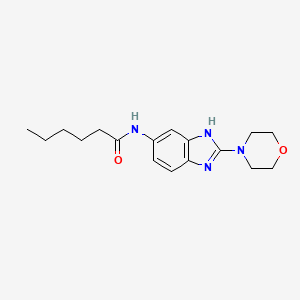![molecular formula C17H21NO B7559382 N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine is a chemical compound that falls under the category of phenethylamine. It is also known by the name of methoxymethylphenylmethylamine. This compound has been the subject of scientific research due to its potential applications in the field of neuroscience and pharmacology.
Mécanisme D'action
The mechanism of action of N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine is not fully understood. However, it is believed to act as a serotonin and dopamine releaser. This means that it increases the levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been found to increase the release of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine in lab experiments is that it has been found to have a similar structure to other compounds that have been shown to have psychoactive effects. This makes it a promising compound to study in the field of neuroscience and pharmacology. However, one of the limitations of using N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to draw conclusions about its potential applications.
Orientations Futures
There are a number of future directions for research on N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine. One direction is to investigate its potential as a treatment for depression and anxiety. Another direction is to investigate its potential as a treatment for addiction. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the field of neuroscience and pharmacology.
Conclusion:
In conclusion, N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine is a chemical compound that has potential applications in the field of neuroscience and pharmacology. Its synthesis method involves a multi-step process, and it has been found to have a similar structure to other compounds that have been shown to have psychoactive effects. Its mechanism of action is not fully understood, but it is believed to act as a serotonin and dopamine releaser. It has a number of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are a number of future directions for research on N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine can be achieved through a multi-step process. The first step involves the reaction of benzaldehyde with nitroethane in the presence of a catalyst to form 2-nitropropene. The second step involves the reduction of 2-nitropropene to 2-amino-1-phenylpropane. The final step involves the reaction of 2-amino-1-phenylpropane with paraformaldehyde and methanol to form N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine.
Applications De Recherche Scientifique
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine has been the subject of scientific research due to its potential applications in the field of neuroscience and pharmacology. It has been found to have a similar structure to other compounds that have been shown to have psychoactive effects. This has led researchers to investigate the potential psychoactive effects of N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine.
Propriétés
IUPAC Name |
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(15-8-4-3-5-9-15)18-12-16-10-6-7-11-17(16)13-19-2/h3-11,14,18H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKYPJZXNGODEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)

![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)




![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)

